Propargyl-O-C1-amido-PEG4-C2-NHS ester

Click Chemistry Bioconjugation Efficiency Fluorescence Labeling

Propargyl-O-C1-amido-PEG4-C2-NHS ester is a best-in-class non-cleavable heterobifunctional linker for ADC, SMDC, and PDC development. Its unique C1-amido spacer significantly improves metabolic stability over simple ether-linked Propargyl-PEG4-NHS ester, while the precisely tuned PEG4 chain maximizes aqueous solubility and click reaction yields—avoiding the steric hindrance of PEG2 analogs and the pharmacokinetic bulk of PEG8 variants. The NHS ester enables efficient amine conjugation, and the terminal propargyl group permits bioorthogonal CuAAC click chemistry with azide-functionalized payloads or surfaces. Choose this compound for irreversible, lysosomal-degradation-dependent payload release in non-cleavable ADC constructs.

Molecular Formula C20H30N2O10
Molecular Weight 458.5 g/mol
Cat. No. B8064966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropargyl-O-C1-amido-PEG4-C2-NHS ester
Molecular FormulaC20H30N2O10
Molecular Weight458.5 g/mol
Structural Identifiers
SMILESC#CCOCC(=O)NCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O
InChIInChI=1S/C20H30N2O10/c1-2-7-31-16-17(23)21-6-9-28-11-13-30-15-14-29-12-10-27-8-5-20(26)32-22-18(24)3-4-19(22)25/h1H,3-16H2,(H,21,23)
InChIKeyDDMSACDBGYXESF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propargyl-O-C1-amido-PEG4-C2-NHS ester: A Non-Cleavable Heterobifunctional PEG4 Linker for ADC and Click Chemistry


Propargyl-O-C1-amido-PEG4-C2-NHS ester (CAS: 2101206-92-0; MW: 458.46 g/mol) is a non-cleavable, heterobifunctional polyethylene glycol (PEG) linker featuring a terminal propargyl (alkyne) group, an internal amide bond, and an N-hydroxysuccinimide (NHS) ester. It is primarily utilized in antibody-drug conjugate (ADC) synthesis, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry for payload attachment after amine conjugation via the NHS ester . Its PEG4 spacer enhances aqueous solubility and reduces immunogenicity compared to non-PEGylated linkers [1].

Why Propargyl-O-C1-amido-PEG4-C2-NHS ester Cannot Be Replaced by Common In-Class Alternatives


This compound is not a generic propargyl-PEG-NHS ester. Its unique structure integrates a C1-amido spacer adjacent to the propargyl group, which enhances metabolic stability relative to simple ether-linked analogs like Propargyl-PEG4-NHS ester (CAS 1428629-70-2) . Furthermore, its precise PEG4 length balances solubility and flexibility; substituting with shorter PEG2 linkers significantly reduces click reaction yields due to steric hindrance , while longer PEG8 variants introduce unnecessary bulk that can impede conjugate pharmacokinetics . The non-cleavable nature also contrasts with cleavable linkers (e.g., Val-Cit), which are not suitable for applications requiring irreversible covalent attachment [1].

Quantitative Evidence for Selecting Propargyl-O-C1-amido-PEG4-C2-NHS ester


PEG4 Linker Length Enables 40% Higher Click Reaction Yield Compared to PEG2 Analogs

In fluorescence labeling experiments, conjugates prepared with a PEG4-modified propargyl linker exhibited a 40% higher yield in copper-catalyzed azide-alkyne cycloaddition (CuAAC) compared to analogous PEG2-modified conjugates . This improvement is attributed to the extended PEG4 spacer, which effectively reduces steric hindrance and improves accessibility of the alkyne group for azide coupling [1].

Click Chemistry Bioconjugation Efficiency Fluorescence Labeling

Internal Amide Spacer Enhances Structural Rigidity and Metabolic Stability Over Ether-Only Linkers

Propargyl-O-C1-amido-PEG4-C2-NHS ester incorporates an internal C1-amido group adjacent to the alkyne terminus . While direct comparative hydrolysis rate data for this specific compound are not publicly available, class-level knowledge indicates that amide bonds are significantly more resistant to hydrolytic degradation and enzymatic cleavage than the ether linkages present in simpler propargyl-PEG4-NHS ester (CAS 1428629-70-2) . This structural feature is designed to maintain linker integrity during circulation, minimizing premature payload release in non-cleavable ADC designs.

ADC Linker Stability Metabolic Resistance Pharmacokinetics

Optimized PEG4 Length Balances Solubility and Conjugate Size for ADC Design

The PEG4 chain in Propargyl-O-C1-amido-PEG4-C2-NHS ester consists of four ethylene oxide units . In ADC development, PEG linker length critically influences conjugate solubility, aggregation propensity, and in vivo clearance . While PEG2 linkers (MW ~269 g/mol) offer limited solubility enhancement and higher steric hindrance, PEG8 linkers (MW >500 g/mol) can increase hydrodynamic radius, potentially accelerating renal clearance or reducing tumor penetration . PEG4 represents an empirically derived 'Goldilocks' length, providing sufficient hydrophilicity without excessive molecular weight .

ADC Pharmacokinetics Linker Optimization PEGylation

Non-Cleavable Design Ensures Stable Covalent Attachment in ADC Constructs

Propargyl-O-C1-amido-PEG4-C2-NHS ester is explicitly classified as a non-cleavable linker . In contrast to enzymatically cleavable linkers (e.g., valine-citrulline dipeptide) or chemically labile linkers (e.g., hydrazones), this compound lacks any built-in release mechanism. Conjugation proceeds via formation of stable amide bonds (antibody-NHS reaction) and triazole linkages (click reaction), both of which remain intact under physiological conditions . This ensures that the payload is released only upon complete lysosomal degradation of the antibody, a mechanism preferred for certain ADC strategies targeting antigen-positive tumors [1].

ADC Stability Covalent Bioconjugation Non-Cleavable Linker

High Purity (≥95%) Minimizes Batch-to-Batch Variability in Conjugation Efficiency

Propargyl-O-C1-amido-PEG4-C2-NHS ester is commercially available at a minimum purity of 95% as determined by HPLC analysis . While a baseline purity of 95% is standard for this class of compounds, procurement from suppliers offering higher purity grades (e.g., >98%) may further reduce side reactions during antibody conjugation . Batch-to-batch consistency in purity is critical for reproducible drug-to-antibody ratio (DAR) in ADC manufacturing, a key quality attribute .

Linker Purity ADC Manufacturing Quality Control

Optimal Application Scenarios for Propargyl-O-C1-amido-PEG4-C2-NHS ester


Synthesis of Non-Cleavable Antibody-Drug Conjugates (ADCs)

This compound is specifically designed for constructing non-cleavable ADCs. The NHS ester is first reacted with lysine residues on a monoclonal antibody to install a pendant alkyne handle. Subsequently, an azide-functionalized cytotoxic payload (e.g., monomethyl auristatin F derivative) is attached via CuAAC click chemistry. The resulting construct relies on complete lysosomal degradation of the antibody for payload release, a mechanism preferred for certain hematological malignancies .

Site-Specific Protein or Peptide Labeling via Two-Step Orthogonal Conjugation

Researchers can employ a two-step strategy: first, the NHS ester modifies a protein or peptide at accessible primary amines (e.g., N-terminus or lysine). Second, the propargyl group enables bioorthogonal click chemistry with an azide-containing fluorophore, biotin, or PEG group. This orthogonal approach minimizes cross-reactivity and allows for precise, modular functionalization of biomolecules .

Surface Functionalization of Azide-Modified Nanoparticles or Polymers

Propargyl-O-C1-amido-PEG4-C2-NHS ester can be used to functionalize amine-containing surfaces (e.g., amine-coated beads, slides). Alternatively, after conjugating an amine-containing biomolecule, the propargyl group is available for click reaction with azide-functionalized surfaces. This strategy has been demonstrated in the fabrication of macroporous polymer-protein hybrid materials for antibody purification, where propargyl-PEG-NHS-ester was used to post-functionalize polymeric clusters [1].

Development of Targeted Drug Delivery Systems Beyond ADCs

Beyond traditional ADCs, this linker is valuable for creating targeted small molecule-drug conjugates (SMDCs) or peptide-drug conjugates (PDCs). The non-cleavable nature ensures that the therapeutic payload remains attached until the entire conjugate is internalized and degraded, which can be advantageous for intracellular targets .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Propargyl-O-C1-amido-PEG4-C2-NHS ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.